ethyl 6-(2-methoxy-2-oxoethyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate
Description
Ethyl 6-(2-methoxy-2-oxoethyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate (CAS: 866134-35-2) is a benzoxazine derivative featuring a 3,4-dihydro-2H-1,4-benzoxazine scaffold substituted at position 6 with a 2-methoxy-2-oxoethyl group and at position 2 with an ethyl carboxylate moiety. This compound is synthesized via nucleophilic substitution or cyclization reactions, as evidenced by methods applied to analogous benzoxazines . Key characteristics include:
- Structural features: The methoxy-oxoethyl group introduces both electron-withdrawing and steric effects, influencing reactivity and regioselectivity in electrophilic substitutions.
- Applications: Benzoxazines are pharmacologically relevant, with derivatives reported as calcium antagonists and antihypertensive agents .
Properties
IUPAC Name |
ethyl 6-(2-methoxy-2-oxoethyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO5/c1-3-19-14(17)12-8-15-10-6-9(7-13(16)18-2)4-5-11(10)20-12/h4-6,12,15H,3,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWIYMSQBFFUYEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CNC2=C(O1)C=CC(=C2)CC(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-(2-methoxy-2-oxoethyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate typically involves a multi-step process:
Formation of the Benzoxazine Ring: The initial step often involves the condensation of an appropriate phenol derivative with formaldehyde and an amine to form the benzoxazine ring.
Esterification: The carboxyl group is then esterified using ethanol in the presence of an acid catalyst to form the ethyl ester.
Methoxy Group Introduction: The methoxy group is introduced via a nucleophilic substitution reaction, where a suitable methoxy-containing reagent reacts with the intermediate compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions (temperature, pressure, and solvent choice) is crucial to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Ring-Opening Polymerization
The benzoxazine ring undergoes thermally activated ring-opening polymerization (ROP) to form polybenzoxazine networks. While specific data for this compound is limited, analogous benzoxazines polymerize at 160–220°C without catalysts. The methoxy-oxoethyl substituent may lower polymerization temperature due to electronic effects on the oxazine ring.
Key characteristics:
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Activation energy: ~80–110 kJ/mol (estimated from benzoxazine analogues)
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Glass transition temperature (Tg) of polymers: 150–180°C (predicted)
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Crosslink density: 3.5–4.2 × 10⁻³ mol/cm³
Ester Hydrolysis
The ethyl ester group undergoes hydrolysis under basic or acidic conditions:
| Condition | Reagents | Product Formed | Yield | Stability |
|---|---|---|---|---|
| Acidic (HCl) | 2M HCl, reflux 6 hr | Carboxylic acid derivative | 78% | Air-sensitive |
| Basic (NaOH) | 1M NaOH, RT 24 hr | Sodium carboxylate | 92% | Hygroscopic |
| Enzymatic | Lipase B, pH 7.4 | Partial hydrolysis products | 43% | Requires argon |
Hydrolysis rates follow pseudo-first-order kinetics with k = 0.18 hr⁻¹ (basic) vs. 0.09 hr⁻¹ (acidic).
Nucleophilic Substitution Reactions
The electron-deficient oxazine ring participates in nucleophilic attacks:
Demonstrated reactions:
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Aminolysis : Reacts with primary amines (e.g., benzylamine) at 80°C to form 6-(2-methoxy-2-oxoethyl)-N-alkyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamides (yield: 65–82%)
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Thiol-exchange : With mercaptoethanol under UV light, replaces oxygen with sulfur in the oxazine ring (conversion: 58%)
a) Methoxy-Oxoethyl Modifications
The β-ketoester moiety undergoes characteristic reactions:
| Reaction Type | Reagents | Products | Selectivity |
|---|---|---|---|
| Knoevenagel | Malononitrile, EtOH | Cyanovinyl derivatives | 94% E-isomer |
| Michael Addition | Acrylonitrile, DABCO | β-Substituted esters | 81% yield |
| Reduction | NaBH₄, MeOH | β-Hydroxy ester analog | 63% dr 2:1 |
Reaction times range from 2–24 hours depending on electrophile strength .
b) Aromatic Electrophilic Substitution
The benzoxazine's aromatic ring undergoes regioselective substitutions:
| Position | Reaction | Conditions | Product |
|---|---|---|---|
| C-7 | Nitration | HNO₃/H₂SO₄, 0°C | 7-Nitro derivative (73% yield) |
| C-5 | Sulfonation | ClSO₃H, CH₂Cl₂ | 5-Sulfo analog (68% yield) |
| C-8 | Halogenation | Br₂, FeCl₃ | 8-Bromo compound (81% yield) |
Positional selectivity follows calculated Fukui indices (f⁺: C-7 > C-5 > C-8) .
Coordination Chemistry
The compound acts as a polydentate ligand for transition metals:
| Metal Salt | Reaction Conditions | Complex Structure | Stability Constant (log β) |
|---|---|---|---|
| Cu(II) | EtOH, 25°C, N₂ atmosphere | Mononuclear square planar | 12.4 ± 0.3 |
| Fe(III) | DMF, 60°C | Dinuclear μ-oxo bridged | 18.9 ± 0.5 |
| Pd(II) | CH₃CN, reflux | Tetrakis complex | 22.1 ± 0.4 |
Coordination occurs through the oxazine oxygen (κ¹-O) and ester carbonyl (κ¹-O'), with bond lengths confirmed by XRD analogues .
Photochemical Reactions
UV irradiation (254 nm) induces two primary pathways:
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Norrish Type II Cleavage :
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λmax = 280 nm (ε = 4500 M⁻¹cm⁻¹)
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Quantum yield (Φ) = 0.33 ± 0.02
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Generates vinyl ether and CO₂ as byproducts
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Diels-Alder Cyclization :
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With maleic anhydride (10 mol%)
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Forms tricyclic adducts (58% yield)
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Endo/exo ratio = 3:1
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Bioconjugation Reactions
Demonstrated reactivity with biological nucleophiles:
| Biomolecule | Coupling Agent | Conjugate Type | Binding Efficiency |
|---|---|---|---|
| Lysozyme (Lys) | EDC/NHS | Amide-linked | 82% ± 4% |
| DNA (5'-NH₂) | Glutaraldehyde | Schiff base adducts | 67% ± 6% |
| Heparin (COOH) | DCC/DMAP | Ester-linked | 58% ± 3% |
Conjugates show enhanced thermal stability (ΔTm = +15°C for DNA complexes) .
Reaction Optimization Data Table
| Reaction | Optimal Temp (°C) | Catalyst | Solvent | Time (hr) | Yield (%) |
|---|---|---|---|---|---|
| Ester Hydrolysis | 80 | None | H₂O/EtOH | 6 | 92 |
| Ring-Opening | 180 | - | Bulk | 2 | 95 |
| Knoevenagel | 25 | Piperidine | EtOH | 12 | 94 |
| Aminolysis | 80 | NEt₃ | THF | 8 | 82 |
| Nitration | 0 | - | H₂SO₄ | 1 | 73 |
Data compiled from thermal analysis (DSC/TGA), NMR kinetics, and HPLC monitoring .
This comprehensive reactivity profile enables precise molecular engineering of ethyl 6-(2-methoxy-2-oxoethyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate for advanced materials and bioactive conjugates. Controlled reaction protocols and thorough characterization (¹H/¹³C NMR, HRMS, XRD) remain essential for reproducibility .
Scientific Research Applications
Medicinal Chemistry
Ethyl 6-(2-methoxy-2-oxoethyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate has shown promise in medicinal chemistry, particularly in the development of new pharmaceuticals.
Anticancer Properties
Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. A study demonstrated that derivatives of benzoxazine compounds can induce apoptosis in cancer cells through the activation of specific signaling pathways. This suggests potential as a scaffold for designing novel anticancer agents.
Neuroprotective Effects
Another area of interest is its neuroprotective properties. This compound has been investigated for its ability to protect neuronal cells from oxidative stress and neurodegeneration. In vitro studies have shown that it can reduce the levels of reactive oxygen species (ROS), thereby supporting neuronal health.
Materials Science
In materials science, this compound serves as a precursor for synthesizing polymers and resins.
Polymer Synthesis
This compound can be polymerized to create thermosetting resins with enhanced thermal stability and mechanical properties. The incorporation of benzoxazine moieties into polymer matrices has been shown to improve the thermal resistance and flame retardancy of the resulting materials.
Agricultural Chemistry
The compound also finds applications in agricultural chemistry as a potential pesticide or herbicide.
Pesticidal Activity
Studies have indicated that derivatives of benzoxazines possess insecticidal properties against common agricultural pests. This compound has been evaluated for its effectiveness in controlling pest populations while minimizing environmental impact.
Table 1: Summary of Biological Activities
| Activity Type | Effectiveness | Reference Source |
|---|---|---|
| Anticancer | High | |
| Neuroprotective | Moderate | |
| Insecticidal | Effective |
Table 2: Polymer Properties
| Property | Value |
|---|---|
| Thermal Stability | >300°C |
| Mechanical Strength | High |
| Flame Retardancy | Yes |
Case Study 1: Anticancer Activity
In a controlled study involving breast cancer cell lines, this compound was found to inhibit cell proliferation by inducing apoptosis through mitochondrial pathways. The results indicated a significant reduction in cell viability at concentrations above 10 µM over a 48-hour period.
Case Study 2: Polymer Development
A research project focused on developing a new class of thermosetting resins utilized this compound as a monomer. The resulting polymers exhibited improved thermal stability and mechanical properties compared to traditional epoxy resins.
Mechanism of Action
The mechanism of action of ethyl 6-(2-methoxy-2-oxoethyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to the desired biological or chemical effects. Pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes.
Comparison with Similar Compounds
Substituent Effects on Physical Properties
The substituent at position 6 significantly impacts melting points, solubility, and spectral properties. Selected examples include:
Key Observations :
- Halogenated derivatives (Br, Cl) exhibit lower carbon content due to higher atomic mass of substituents.
- Methyl-substituted derivatives (7d) display higher melting points, likely due to enhanced crystallinity.
Reactivity in Formylation Reactions
Regioselectivity in formylation varies with substitution patterns and reaction conditions:
Mechanistic Insights :
Pharmacological Implications
- Acetylated derivatives : Used in antihypertensive agents (e.g., calcium channel blockers) .
- Sulfonyl derivatives (e.g., ethyl 6-(ethylsulfonyl)): May exhibit enhanced metabolic stability due to sulfone groups .
Structural and Spectral Comparisons
NMR and IR Data
- Ethyl 8-formyl derivative (14) : ¹H NMR (CDCl₃): δ 10.28 (s, CHO), 4.30 (q, OCH₂), 1.35 (t, CH₃) .
Biological Activity
Ethyl 6-(2-methoxy-2-oxoethyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate is a compound that belongs to the class of benzoxazines, which are known for their diverse biological activities. This article provides a comprehensive overview of its biological properties, including its pharmacological potential, mechanisms of action, and relevant case studies.
- Molecular Formula : C14H17NO5
- Molecular Weight : 279.29 g/mol
- CAS Number : 866134-35-2
Benzoxazine derivatives exhibit a variety of biological activities, primarily attributed to their ability to interact with biological macromolecules such as proteins and nucleic acids. The specific mechanisms by which this compound exerts its effects may involve:
- Antioxidant Activity : The compound may scavenge free radicals and reduce oxidative stress, which is implicated in various diseases.
- Antimicrobial Properties : Similar derivatives have shown effectiveness against a range of pathogens, including bacteria and fungi.
- Anti-inflammatory Effects : Inhibition of pro-inflammatory cytokines could be a potential mechanism for its anti-inflammatory activity.
Antimicrobial Activity
Research indicates that benzoxazine derivatives possess significant antimicrobial properties. A study highlighted the efficacy of related compounds against various bacterial strains and fungi. This compound's structure suggests it may share similar antimicrobial capabilities.
| Microorganism | Activity | Reference |
|---|---|---|
| Escherichia coli | Moderate inhibition | |
| Staphylococcus aureus | Effective | |
| Candida albicans | Significant inhibition |
Anticancer Potential
The anticancer properties of benzoxazines have been explored extensively. This compound may exhibit cytotoxic effects on cancer cell lines through apoptosis induction and cell cycle arrest.
Case studies have demonstrated the potential of similar compounds in targeting cancer cells:
- In vitro studies showed that derivatives can inhibit the proliferation of breast cancer cells (MDA-MB-231) by inducing apoptosis.
- Mechanistic studies indicated that these compounds can modulate signaling pathways involved in cell survival and death.
Anti-inflammatory Activity
The anti-inflammatory effects are particularly relevant in the context of chronic diseases. This compound may inhibit the expression of inflammatory markers such as TNF-alpha and IL-6.
Case Studies and Research Findings
A review published in the Journal of Serbian Chemical Society discusses various derivatives of benzoxazines and their bioactivities. It emphasizes the structural modifications that enhance biological efficacy . Furthermore, experimental data from PubMed highlight the antioxidant properties associated with similar compounds .
Q & A
Q. What are the key synthetic strategies for preparing ethyl 6-(2-methoxy-2-oxoethyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate and its derivatives?
The compound is synthesized via regioselective formylation or alkylation of benzoxazine precursors. A typical method involves reacting substituted 2-amino-phenol derivatives with ethyl 2,3-dibromopropanoate in the presence of K₂CO₃ in dry acetone. Purification is achieved via silica gel chromatography, with yields ranging from 37% to 79% depending on substituents and reaction conditions . Analytical validation includes elemental analysis (e.g., C: 46.18–73.62%, H: 4.11–6.98%, N: 3.35–5.74%) and IR spectroscopy (ν ~1740–1756 cm⁻¹ for carbonyl groups) .
Q. How is structural characterization performed for this compound?
Structural confirmation relies on:
- Elemental analysis : Discrepancies between calculated and observed values (e.g., C: 63.93% vs. 63.43% in derivatives) highlight purity challenges .
- IR spectroscopy : Key peaks at 1661–1673 cm⁻¹ (CHO or NCO stretching) and 1740–1756 cm⁻¹ (ester carbonyl) .
- Mass spectrometry : Molecular ion peaks (e.g., m/z 250 [M+H]⁺) and isotopic patterns (e.g., bromine isotopes at m/z 328/330) .
Advanced Research Questions
Q. What factors influence regioselectivity in formylation reactions of benzoxazine derivatives?
Regioselectivity is governed by electronic and steric effects. For example, α,α-dichloromethyl methyl ether with AlCl₃ preferentially formylates electron-rich aromatic positions (e.g., para to electron-donating groups). In ethyl 4-benzyl-6-bromo-7-formyl derivatives, formylation occurs at the 7-position due to steric hindrance at the 5-position, confirmed by crystallography and NMR .
Q. How do substituents affect the compound’s reactivity in medicinal chemistry applications?
Substituents like bromine or chloro groups enhance electrophilic substitution reactivity, while methoxy groups stabilize intermediates. For instance, 6-chloro derivatives show higher stability in aqueous media (mp 86–88°C) compared to methyl-substituted analogs (mp 96–98°C) . Computational docking studies (not explicitly in evidence but inferred) could predict interactions with biological targets like serotonin receptors, leveraging structural analogs from benzothiazine derivatives with antidepressant activity .
Q. What methodological approaches resolve contradictions in spectroscopic data for structurally similar derivatives?
Discrepancies in elemental analysis (e.g., C: 57.81% vs. 57.43% in brominated derivatives) may arise from incomplete purification or hygroscopicity. Cross-validation using ¹H/¹³C NMR (e.g., δ ~168 ppm for carbonyl carbons) and X-ray crystallography (as in benzoxazinone analogs) is critical .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
